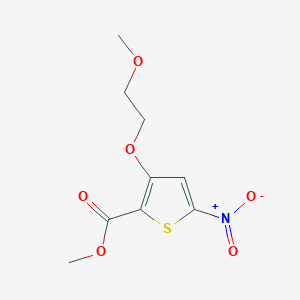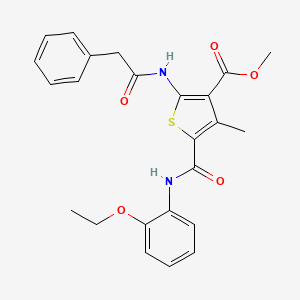![molecular formula C16AlF36LiO4 B12078343 lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves the reaction of lithium with tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]aluminum. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the reactive nature of the compounds involved .
Chemical Reactions Analysis
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide has several scientific research applications, including:
Biology: The compound’s unique properties make it a subject of interest in biological research, particularly in studies involving ion transport and membrane stability.
Mechanism of Action
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
Comparison with Similar Compounds
Similar Compounds
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries but less stable compared to lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide.
Lithium fluorosulfonylimide (LiFSI): Another alternative with good stability but prone to corrosion at higher voltages.
Uniqueness
This compound stands out due to its superior stability and resistance to atmospheric conditions. This makes it particularly suitable for high-voltage applications where other compounds may fail .
Properties
Molecular Formula |
C16AlF36LiO4 |
|---|---|
Molecular Weight |
974.1 g/mol |
IUPAC Name |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
InChI Key |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


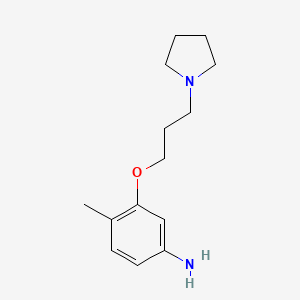
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)
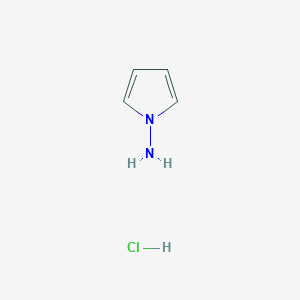
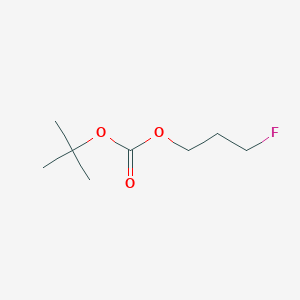
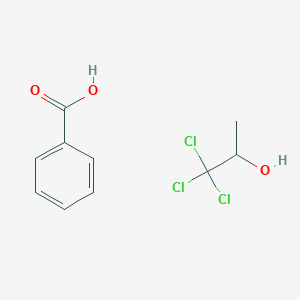
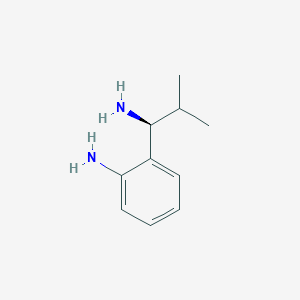
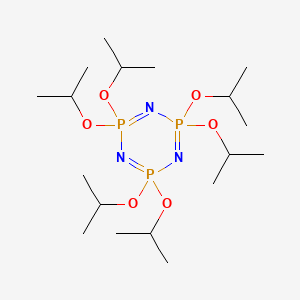
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
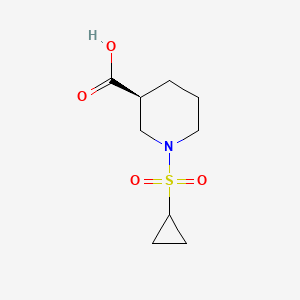
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
